molecular formula C21H16N2O3 B5881988 2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

Cat. No. B5881988
M. Wt: 344.4 g/mol
InChI Key: PSIOHXDQQZMKGE-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a benzoxazole derivative that has been synthesized through a multi-step process. The compound has shown promising results in various biological and biochemical assays, making it a potential candidate for future research.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is not fully understood. However, it has been proposed that the compound exerts its effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
The compound 2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has been shown to exhibit various biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines and reactive oxygen species. The compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

The compound 2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has several advantages for lab experiments. The compound is readily available and can be synthesized in a relatively simple process. The compound also exhibits potent biological activity, making it a potential candidate for various assays. However, the compound has some limitations, such as low solubility in aqueous solutions and potential toxicity at higher concentrations.

Future Directions

There are several future directions for research on 2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide. One potential direction is to investigate the compound's effects on other signaling pathways involved in cancer cell growth and inflammation. Another direction is to explore the potential of the compound as a therapeutic agent for various diseases. The compound's pharmacokinetic and pharmacodynamic properties could also be further studied to optimize its efficacy and safety. Finally, the development of more efficient and scalable synthesis methods for the compound could facilitate its use in various research fields.

Synthesis Methods

The synthesis of 2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves several steps. The first step is the synthesis of 2-phenylbenzoxazole, which is achieved by the reaction of o-phenylenediamine and benzoyl chloride. The second step involves the reaction of 2-phenylbenzoxazole with 2-bromoanisole to form 2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide. The overall yield of the synthesis process is around 30%.

Scientific Research Applications

The compound 2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has shown potential applications in various scientific research fields. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has also been found to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer treatment.

properties

IUPAC Name

2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-25-18-10-6-5-9-16(18)20(24)22-15-11-12-19-17(13-15)23-21(26-19)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIOHXDQQZMKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

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